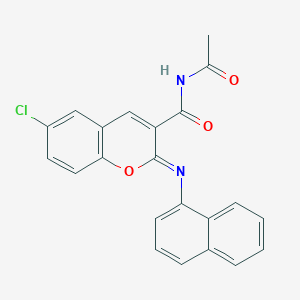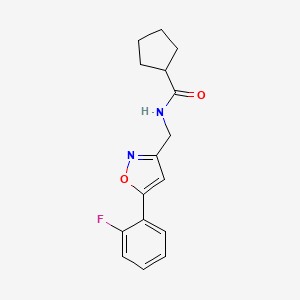![molecular formula C22H16N2O3S B2681123 Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate CAS No. 477570-01-7](/img/structure/B2681123.png)
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Compounds containing the thiazole ring, such as the one , have been found to exhibit potent DPPH radical scavenging activity, which is a measure of their antioxidant potential .
Antimicrobial Activity
Thiazole derivatives have been reported to show significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazoles are also known for their antifungal properties. They can be used in the development of new antifungal drugs .
Anti-inflammatory Activity
Thiazole compounds have been found to exhibit anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor or Cytotoxic Activity
Thiazoles have been found to exhibit antitumor or cytotoxic activities, making them potential candidates for the development of new cancer therapies .
Antiviral Activity
Thiazole derivatives have been reported to show antiviral properties, which could be harnessed in the development of new antiviral drugs .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties, which could be harnessed in the development of new antidiabetic drugs .
Neuroprotective Activity
Thiazole compounds have been found to exhibit neuroprotective effects. This makes them potential candidates for the development of new neuroprotective drugs .
Mechanism of Action
Target of Action
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives are known to have a variety of biological effects .
Action Environment
The properties of thiazole derivatives can be influenced by various factors .
Future Directions
The future directions for research into thiazole derivatives like “Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate” could include further exploration of their biological activities, such as their potential as anticancer and antiinflammatory agents . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their physicochemical properties for improved efficacy and safety .
properties
IUPAC Name |
methyl 4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-22(26)15-12-10-14(11-13-15)20(25)23-17-7-3-2-6-16(17)21-24-18-8-4-5-9-19(18)28-21/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVMLJZISZQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

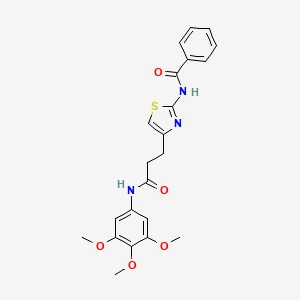

![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)

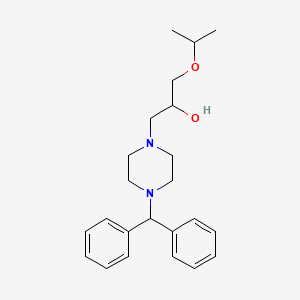
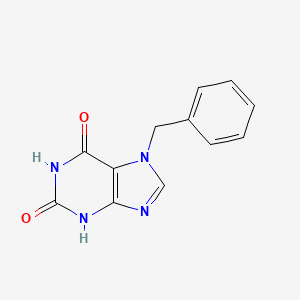
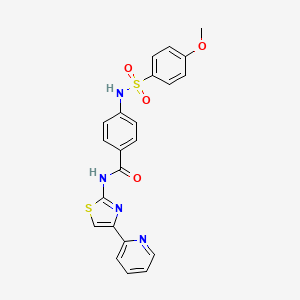
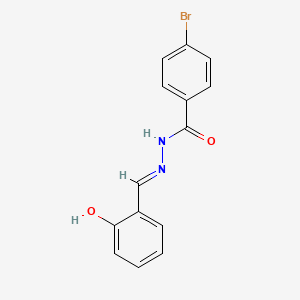
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
